Tellurane

Catalog No.
S14298845
CAS No.
6049-77-0
M.F
C5H10Te
M. Wt
197.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurane

CAS Number

6049-77-0

Product Name

Tellurane

IUPAC Name

tellurane

Molecular Formula

C5H10Te

Molecular Weight

197.7 g/mol

InChI

InChI=1S/C5H10Te/c1-2-4-6-5-3-1/h1-5H2

InChI Key

SJXJQHJPIRBSNP-UHFFFAOYSA-N

Canonical SMILES

C1CC[Te]CC1

Tellurane is a compound of tellurium, a member of the chalcogen group in the periodic table, which also includes oxygen, sulfur, and selenium. It is characterized by the presence of tellurium in a specific oxidation state, typically +4 or +6. Tellurane can be classified as an organotellurium compound, where tellurium is covalently bonded to carbon atoms. This compound exhibits unique properties due to the distinct bonding configurations at the tellurium atom, which influence its reactivity and stability compared to other chalcogen compounds .

, primarily involving electrophilic substitution and oxidation processes. For instance, telluration reactions can occur when tellurium tetrahalides react with activated aromatic compounds. The electrophilic nature of tellurium allows it to form stable complexes with Lewis acids, which can facilitate further reactions such as nucleophilic attacks on tellurane derivatives . Additionally, tellurane can undergo oxidation to form higher oxidation state compounds, such as telluric acid or tellurate salts .

The synthesis of tellurane can be achieved through various methods:

  • Electrophilic Substitution: This method involves the reaction of activated aromatic compounds with tellurium tetrahalides (e.g., tellurium tetrachloride) under controlled conditions. The reaction typically requires strong electron-donating substituents on the aromatic ring to facilitate the introduction of the tellurane group .
  • Reduction Reactions: Telluranes can also be synthesized by reducing higher oxidation state tellurium compounds using reducing agents. This method allows for the formation of lower oxidation state derivatives .
  • Direct Synthesis from Tellurium: In some cases, direct reaction of elemental tellurium with organic halides or other reactants can yield various organotellurium compounds, including telluranes .

Telluranes and their derivatives find applications across multiple fields:

  • Organic Synthesis: Telluranes serve as intermediates in organic synthesis due to their reactivity and ability to introduce functional groups into organic frameworks.
  • Materials Science: They are explored for use in semiconductors and photovoltaic materials due to their unique electronic properties.
  • Biological Research: The antibacterial properties of certain telluranes make them valuable in microbiological studies and potential therapeutic agents against resistant bacterial strains .

Interaction studies involving telluranes focus on their reactivity with various substrates and biological molecules. Research indicates that these compounds can interact with enzymes and other biomolecules, influencing metabolic pathways. For instance, studies have shown that tellurite affects cholesterol biosynthesis by inhibiting specific enzymes involved in this pathway . Additionally, investigations into the resistance mechanisms against toxic forms of tellurium have highlighted how certain microorganisms adapt to these compounds through bioreduction processes .

Telluranes share similarities with other organochalcogen compounds like selenanes and sulfides. Below is a comparison highlighting their uniqueness:

CompoundOxidation StatesKey CharacteristicsBiological Activity
Tellurane+4, +6Unique bonding configurations; reactiveAntibacterial properties
Selenane+4Similar structure; less toxic than telluranesFound in some amino acids
Sulfide-2More stable than both selenanes and telluranesCommon in biological systems

Telluranes are unique due to their higher oxidation states compared to sulfides and their distinct reactivity patterns when interacting with organic substrates. Their biological activity also sets them apart from selenanes and sulfides, particularly concerning their potential therapeutic applications .

Exact Mass

199.9844731 g/mol

Monoisotopic Mass

199.9844731 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

Explore Compound Types